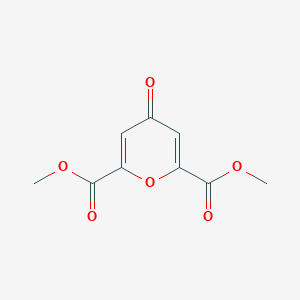
dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate, also known as DMDD, is an organic compound used in the field of chemistry and biochemistry. It is a pyran derivative, and its chemical formula is C9H8O6. DMDD has been found to have various applications in scientific research, including its use as a precursor in the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity has been exploited in the synthesis of various biologically active compounds.
Biochemical and Physiological Effects:
dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate has been found to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, antimicrobial, and antioxidant activities. It has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate is its versatility as a starting material in the synthesis of various biologically active compounds. However, its reactivity with nucleophiles can also be a limitation, as it may interfere with the synthesis of desired products.
Direcciones Futuras
There are many potential future directions for research involving dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate. One area of interest is the synthesis of new biologically active compounds using dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate as a starting material. Another area of interest is the investigation of the mechanism of action of dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate and its derivatives. Additionally, the development of new synthetic methods for dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate may also be an area of future research.
Métodos De Síntesis
Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate can be synthesized through a multi-step process that involves the condensation of malonic acid with acetylacetone followed by cyclization of the resulting intermediate. The final product is obtained through esterification of the resulting pyran with methanol.
Aplicaciones Científicas De Investigación
Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate has been extensively used as a starting material in the synthesis of various biologically active compounds, including antitumor agents, anti-inflammatory agents, and antimicrobial agents. It has also been used as a building block in the synthesis of natural products, such as coumarins and flavonoids.
Propiedades
Número CAS |
6558-96-9 |
|---|---|
Nombre del producto |
dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate |
Fórmula molecular |
C9H8O6 |
Peso molecular |
212.16 g/mol |
Nombre IUPAC |
dimethyl 4-oxopyran-2,6-dicarboxylate |
InChI |
InChI=1S/C9H8O6/c1-13-8(11)6-3-5(10)4-7(15-6)9(12)14-2/h3-4H,1-2H3 |
Clave InChI |
BHSUHVSNJNGPPV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=O)C=C(O1)C(=O)OC |
SMILES canónico |
COC(=O)C1=CC(=O)C=C(O1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



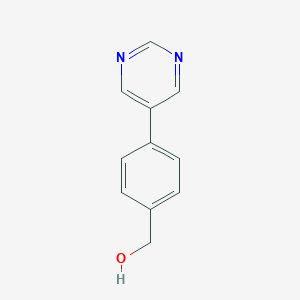
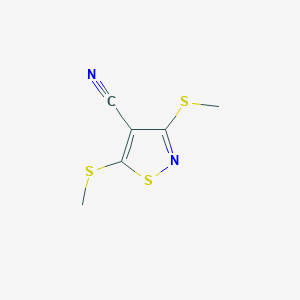

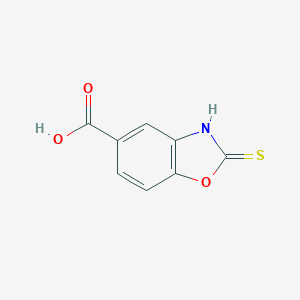
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B187991.png)
![6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B187995.png)
![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)

![2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B187998.png)

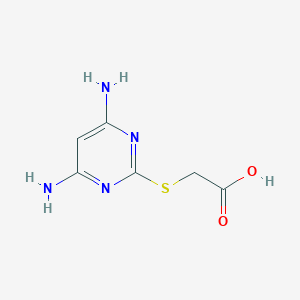
![N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B188007.png)
![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B188008.png)
